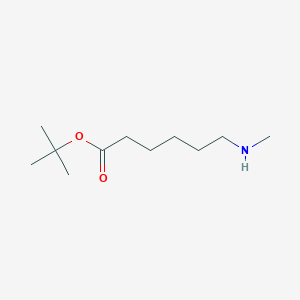

6-Methylaminohexanoic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 6-(methylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-5-7-9-12-4/h12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZCMFNGJGGOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification Using Isobutylene

A classical and industrially scalable method involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid . This method avoids the need for prior protection of the amino group and can be carried out in solvents like dichloromethane or dioxane.

- Reaction time: 1 to 8 days at room temperature (10–35°C)

- Solvents: dichloromethane or dioxane

- Work-up: washing with bicarbonate solution, water, and brine to remove acid and impurities

- Product: tert-butyl ester hydrochloride salt of the amino acid

- Advantages: One-step process, high conversion, minimal side impurities, applicable to amino acids with or without hydroxyl groups

- 100 g of threonine hydrochloride reacted with 2 equivalents of silica impregnated with sulfuric acid and isobutylene (300 mL) in 1 L dichloromethane for 4–5 days yielded the tert-butyl ester hydrochloride salt after washing and isolation.

This method can be adapted for 6-methylaminohexanoic acid, as it shares the amino acid structural features amenable to this esterification.

Base-Mediated Transesterification Using Sodium tert-Butoxide

A modern alternative involves transesterification or direct esterification using sodium tert-butoxide (NaOtBu) as a base in aprotic solvents such as toluene or dichloromethane.

- Stir a suspension of NaOtBu (2.5 equivalents) in toluene or dichloromethane.

- Add the amino acid ester or acid substrate.

- Stir at room temperature for 3–4 hours.

- Quench with acid (e.g., 5% HCl), extract, dry, and purify by column chromatography.

This method is effective in preparing N-protected amino acid tert-butyl esters , including those with methylamino substituents.

Optimization data for NaOtBu equivalents in transesterification:

| Entry | Equivalent of NaOtBu | Yield (%) |

|---|---|---|

| 1 | 2.0 | 70 |

| 2 | 2.5 | 88 |

| 3 | 3.0 | 89 |

Optimization data for NaOtBu equivalents in deesterification:

| Entry | Equivalent of NaOtBu | Yield (%) |

|---|---|---|

| 1 | 2.0 | 53 |

| 2 | 2.5 | 60 |

| 3 | 3.0 | 36 |

These data suggest that 2.5 equivalents of NaOtBu provide an optimal balance for transesterification reactions.

Protection and Methylation Steps

In some synthetic routes, the amino group is protected or methylated prior to or after esterification to improve selectivity and yield. For example, methylation of the amino group can be achieved using dimethyl sulfate and sodium hydride, yielding N-methyl derivatives of the amino acid tert-butyl esters.

Reaction Conditions and Solvent Effects

The choice of solvent and temperature significantly affects yield and enantiomeric purity:

| Entry | Protecting Group | NaOtBu Equiv. | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 2 | Boc | 1.0 | Toluene | -15 | 5 | 9 |

| 8 | Mbh | 2.5 | p-Xylene | RT | 42 | 74 |

| 12 | Mbh | 2.5 | DCM | RT | 27 | 92 |

| 14 | Mbh | 2.5 (2 M in THF) | DCM | RT | 91 | 80 |

| 16 | Mbh | 2.5 (2 M in THF) | DCM | 0 | 84 | 92 |

Note: Mbh = 4-methoxybenzyl protecting group

These results indicate that dichloromethane (DCM) as solvent and NaOtBu in THF solution at low temperature (0 to room temperature) provide high yields and enantiomeric purity.

Mechanistic Insights and Side Reactions

- The tert-butyl ester formation proceeds via nucleophilic attack facilitated by base (NaOtBu) and involves transesterification mechanisms.

- Side reactions such as enolization can occur with enolisable esters, requiring careful control of reaction conditions.

- Deuterium-labeling experiments confirm the mechanism involving proton/deuterium exchange during esterification.

Summary Table of Preparation Methods for 6-Methylaminohexanoic Acid tert-Butyl Ester

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed esterification | Isobutylene + PTSA or silica-H2SO4, DCM/dioxane, RT, 1–8 days | One-step, no amino protection needed, scalable | Long reaction times, acid-sensitive groups may be affected |

| Base-mediated transesterification | NaOtBu (2.5 equiv.), toluene or DCM, RT, 3-4 h | Fast, high yield, good enantioselectivity | Requires base-sensitive substrates to be stable |

| N-methylation post-esterification | Dimethyl sulfate, NaH, THF or similar solvents | Enables N-methyl derivatives | Additional step, handling toxic reagents |

Chemical Reactions Analysis

Transesterification Reactions

The tert-butyl ester group undergoes efficient transesterification under PCl₃-mediated conditions. For example, methyl ester formation proceeds via in situ acid chloride generation (Table 1) .

Table 1: PCl₃-mediated transesterification of tert-butyl esters

| Entry | Alcohol | Conditions | Yield (%) |

|---|---|---|---|

| 1 | MeOH | N₂, 80°C, 3 h | 83 |

| 2 | MeOH | Air, 80°C, 3 h | 92 |

| 5 | MeOH | Air, 60°C, 3 h | 87 |

| 6 | MeOH | 2/3 equiv PCl₃, 80°C | 78 |

| 7 | EtOH | Air, 80°C, 11 h | 89 |

| 8 | PhCH₂OH | Air, 80°C, 11 h | 72 |

Key findings:

-

Air atmosphere enhances yields compared to inert conditions (e.g., 92% vs. 83% for MeOH) .

-

Sterically hindered alcohols (e.g., cyclohexanol) achieve >80% yields with prolonged reaction times .

-

The reaction mechanism involves acid chloride formation via PCl₃ activation, followed by nucleophilic alcohol attack (Scheme 1) .

Mechanistic pathway :

-

PCl₃ reacts with tert-butyl ester to generate acyl chloride intermediates.

Aminolysis Reactions

The tert-butyl ester undergoes aminolysis to yield amides under similar PCl₃ conditions. For instance, reactions with primary amines produce N-alkyl amides in 75–94% yields .

Critical factors :

-

Amine nucleophilicity : Aliphatic amines outperform aromatic amines due to reduced steric and electronic hindrance.

-

Reaction scalability : Gram-scale reactions retain efficiency, with yields >85% using 2/3 equiv PCl₃ .

Example transformation :

Hydrolysis Reactions

Under alkaline conditions, tert-butyl esters hydrolyze via the BAc2 mechanism (bimolecular acyl-oxygen cleavage), even with bulky substrates .

Experimental evidence :

-

Hydrolysis of methyl triphenylacetate (structurally analogous to tert-butyl esters) proceeds 95% via BAc2 and 5% via BAL2 mechanisms .

-

Kinetic data :

Stability and Storage

Scientific Research Applications

Peptide Synthesis

Overview

6-Methylaminohexanoic acid tert-butyl ester is widely used in peptide synthesis due to its ability to serve as a protected amino acid. The tert-butyl ester group allows for the selective protection of the carboxylic acid, facilitating the assembly of peptides through solid-phase peptide synthesis (SPPS).

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound as a key intermediate. The compound was incorporated into peptide chains, demonstrating high yields and purity in the final products. The efficiency of this approach highlights the compound's role in generating complex peptide structures that can be further modified for therapeutic applications.

Drug Development

Overview

The unique structural properties of this compound make it valuable in drug design. Its ability to modify pharmacokinetic properties enhances the efficacy of drug candidates targeting specific receptors.

Case Study: Targeted Drug Delivery Systems

Research has shown that conjugates formed using this compound exhibit improved binding affinities for target receptors. For instance, drug conjugates designed with this compound demonstrated enhanced selectivity and reduced side effects in preclinical models of cancer therapy. The incorporation of this ester into drug molecules has been linked to increased cellular uptake and bioavailability.

Bioconjugation

Overview

Bioconjugation processes benefit from the use of this compound as it allows for the efficient linking of biomolecules, which is crucial for developing targeted therapies.

Case Study: Cancer Therapeutics

In a study involving cancer treatment strategies, researchers employed this compound to create bioconjugates that linked chemotherapeutic agents to antibodies. This approach resulted in targeted delivery to cancer cells while minimizing systemic toxicity. The findings indicate that such bioconjugates can significantly improve treatment outcomes in various cancer types.

Research in Neuroscience

Overview

The compound plays a significant role in neuroscience research, particularly in studies focusing on neurotransmitter pathways and receptor modulation.

Case Study: Glutamate Receptor Modulation

Investigations into glutamate receptor activity have utilized this compound as a precursor for synthesizing compounds that modulate these receptors. These studies have implications for understanding neurological disorders and developing new therapeutic strategies for conditions such as epilepsy and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Methylaminohexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 6-methylaminohexanoic acid, which can then interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-methylaminohexanoic acid tert-butyl ester with structurally related tert-butyl esters, highlighting key differences in substituents, molecular properties, and applications:

Note: Values marked with * are inferred based on structural analogs due to absence of direct data.

Research Findings and Key Insights

Physicochemical Properties

- Polarity: The methylamino group increases hydrophilicity compared to tert-butyl 6-hydroxyhexanoate (logP ~1.5 vs. ~2.2) .

- Thermal Stability : tert-Butyl esters generally decompose above 200°C, releasing isobutylene gas (). Dioxo-substituted esters (e.g., ) exhibit lower thermal stability due to electron-withdrawing effects .

Biological Activity

Overview

6-Methylaminohexanoic acid tert-butyl ester is an organic compound classified as an amino acid ester. It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of 6-methylaminohexanoic acid. This compound has garnered interest in various biological and chemical fields due to its unique structural features and potential applications in drug development and synthesis.

This compound plays a significant role in biochemical reactions, particularly in the synthesis of esters and amides. Its interactions with enzymes facilitate the formation of acid chloride intermediates, which are crucial for subsequent reactions involving alcohols and amines.

Molecular Mechanism

The compound's biological activity is primarily mediated through its ability to bind with specific biomolecules, acting as a substrate for enzymes involved in metabolic pathways. This binding can modulate various cellular functions, influencing metabolic flux and metabolite levels within biological systems.

Stability and Degradation

Research indicates that this compound remains stable under mild conditions, which is essential for maintaining its biological activity over time. Studies have shown that it provides high yields in reactions aimed at synthesizing esters and amides, suggesting its efficiency as a biochemical reagent.

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in synthesizing esters and amides underscores its importance in key metabolic processes, affecting the availability of critical metabolic intermediates.

Application in Drug Development

Recent studies have explored the use of this compound as a prodrug or in drug delivery systems. Its ability to release active compounds upon hydrolysis makes it a candidate for enhancing the bioavailability of therapeutic agents.

Comparative Analysis with Similar Compounds

A comparative analysis with other esters of 6-methylaminohexanoic acid reveals that the tert-butyl group imparts unique steric hindrance properties. This affects the compound's reactivity and stability, making it distinct from its methyl, ethyl, and isopropyl counterparts.

| Compound Type | Structure | Unique Features |

|---|---|---|

| Methyl Ester | -CH3 | Lower steric hindrance |

| Ethyl Ester | -C2H5 | Moderate steric hindrance |

| Isopropyl Ester | -C3H7 | Increased stability |

| Tert-Butyl Ester | -C4H9 | High steric hindrance, enhanced stability |

The mechanism of action for this compound involves hydrolysis to release active 6-methylaminohexanoic acid. This active form can then interact with various enzymes or receptors within biological systems, potentially leading to therapeutic effects .

Q & A

Q. What synthetic routes are commonly employed for introducing tert-butyl ester protection in amino acid derivatives like 6-methylaminohexanoic acid tert-butyl ester?

The tert-butyl ester group is typically introduced via reaction with tert-butanol under acid-catalyzed conditions (e.g., HClO₄) or through mixed anhydride methods using reagents like isobutyl chloroformate. This approach avoids side reactions such as transpeptidation, which are common with smaller esters (e.g., methyl or benzyl esters) . For example, tert-butyl acetoacetate and catalytic acid are used to esterify carboxylic acids efficiently .

Q. Why is the tert-butyl ester group preferred over methyl esters in peptide synthesis involving 6-methylaminohexanoic acid derivatives?

The tert-butyl group’s steric bulk minimizes undesired nucleophilic attack during coupling or deprotection steps. For instance, in lactone aminolysis, tert-butyl esters prevent ammoniolysis side reactions that occur with less bulky methyl esters . Additionally, tert-butyl esters are stable under hydrogenolysis conditions (unlike benzyl esters), making them compatible with benzyloxycarbonyl (Z) group removal .

Q. How can researchers verify the purity and stereochemical integrity of tert-butyl ester intermediates during synthesis?

High-performance liquid chromatography (HPLC) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial correlations) are standard. For example, highlights the use of stereospecific SMILES notations (e.g., @HCC@HCC#N) to confirm configurations in related cyano-substituted tert-butyl esters .

Advanced Research Questions

Q. What strategies mitigate instability issues in tert-butyl ester intermediates, such as active esters like NHS or pentachlorophenyl esters?

Active esters (e.g., NHS or pentachlorophenyl) of tert-butyl-protected acids can decompose over time. Stabilization methods include:

- Using mixed anhydrides (e.g., with isobutyl chloroformate) for faster coupling .

- Low-temperature storage (< -20°C) and inert atmospheres to reduce hydrolysis .

- Column chromatography (e.g., Sephadex LH-20) to remove decomposition byproducts like pentachlorophenol .

Q. How can enantioselectivity be enhanced in the synthesis of chiral tert-butyl esters like (3S,4S)-4-amino-3,5-dihydroxypentanoic acid tert-butyl ester?

Substituting methyl esters with tert-butyl esters improves steric control during asymmetric induction. For example, using neutral magnesium salts in keto-ester formation from L-serine derivatives increases enantiomeric excess (ee) by reducing racemization .

Q. What analytical techniques resolve contradictions in reported reaction yields for tert-butyl ester deprotection under acidic conditions?

Conflicting data on acid sensitivity (e.g., trifluoroacetic acid vs. HCl) can arise from impurities or varying reaction scales. Solutions include:

Q. How do tert-butyl esters influence the pharmacokinetic properties of prodrugs derived from 6-methylaminohexanoic acid?

The tert-butyl group enhances lipophilicity, improving membrane permeability. However, its bulk may hinder enzymatic cleavage in vivo. Comparative studies with smaller esters (e.g., methyl) using LC-MS or radiolabeled tracers can quantify hydrolysis rates in biological matrices .

Methodological Considerations

- Data Validation : Cross-reference synthetic protocols from peer-reviewed journals (e.g., ) over commercial databases (excluded per user instruction).

- Contradiction Analysis : Use meta-analyses of tert-butyl ester stability across reaction scales (e.g., vs. 12) to identify optimal conditions.

- Stereochemical Purity : Employ X-ray crystallography (if crystalline) or Mosher ester derivatization to confirm configurations in chiral tert-butyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.